molecular formula C12H13NO3 B8195218 (R)-2-(1-Oxoisoindolin-2-yl)butanoic acid

(R)-2-(1-Oxoisoindolin-2-yl)butanoic acid

Cat. No.: B8195218
M. Wt: 219.24 g/mol
InChI Key: KOISFQPSDTYGKX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(1-Oxoisoindolin-2-yl)butanoic acid is a chiral compound that features a phthalimide moiety attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Oxoisoindolin-2-yl)butanoic acid typically involves the reaction of phthalic anhydride with an appropriate chiral amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the butanoic acid chain. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of ®-2-(1-Oxoisoindolin-2-yl)butanoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Oxoisoindolin-2-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the phthalimide moiety to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-Oxoisoindolin-2-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.

Medicine

In medicinal chemistry, ®-2-(1-Oxoisoindolin-2-yl)butanoic acid is explored for its potential as a drug precursor or as a pharmacophore in the design of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of polymers and other materials that require specific chiral properties.

Mechanism of Action

The mechanism by which ®-2-(1-Oxoisoindolin-2-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The butanoic acid chain can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid: The enantiomer of the compound, which may have different biological activities.

    Phthalimide derivatives: Compounds with similar structures but different substituents on the phthalimide ring.

    Butanoic acid derivatives: Compounds with similar aliphatic chains but different functional groups.

Uniqueness

®-2-(1-Oxoisoindolin-2-yl)butanoic acid is unique due to its specific chiral configuration and the presence of both the phthalimide and butanoic acid moieties. This combination of features makes it particularly useful in applications requiring chiral specificity and functional versatility.

Properties

IUPAC Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-10(12(15)16)13-7-8-5-3-4-6-9(8)11(13)14/h3-6,10H,2,7H2,1H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOISFQPSDTYGKX-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.